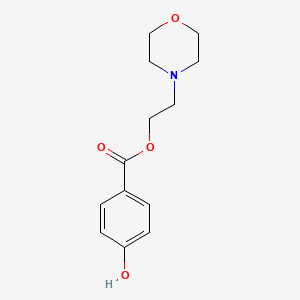
2-(4-morpholinyl)ethyl 4-hydroxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-morpholinyl)ethyl 4-hydroxybenzoate, also known as mexiletine, is a class I antiarrhythmic drug used for the treatment of ventricular arrhythmias. It is a derivative of lidocaine and has a similar mechanism of action. Mexiletine is a sodium channel blocker that inhibits the influx of sodium ions into cardiac cells, thus reducing the excitability of the heart.
Mécanisme D'action
Mexiletine works by blocking the sodium channels in cardiac cells, which reduces the influx of sodium ions and slows down the rate of depolarization. This results in a decrease in the excitability of the heart and a reduction in the frequency and severity of ventricular arrhythmias.
Biochemical and Physiological Effects
Mexiletine has been shown to have a number of biochemical and physiological effects on the body. It has been found to increase the threshold for electrical stimulation of the heart, reduce the amplitude and duration of action potentials, and decrease the refractory period of cardiac cells. It also has a negative inotropic effect, which reduces the force of contraction of the heart.
Avantages Et Limitations Des Expériences En Laboratoire
Mexiletine has several advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. It also has a well-established mechanism of action and has been extensively studied, which makes it a reliable tool for investigating the effects of sodium channel blockade on cardiac cells.
However, there are also limitations to the use of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate in lab experiments. It has a relatively low potency compared to other sodium channel blockers, which may limit its usefulness in certain applications. It also has a narrow therapeutic index, which means that the difference between the effective and toxic doses is relatively small. This can make it difficult to use in experiments where precise dosing is required.
Orientations Futures
There are several future directions for research on 2-(4-morpholinyl)ethyl 4-hydroxybenzoate. One area of interest is the development of more potent and selective sodium channel blockers that can be used to treat arrhythmias and other cardiac disorders. Another area of research is the investigation of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate's potential use in the treatment of neurological disorders such as myotonic dystrophy and neuropathic pain. Finally, there is ongoing research into the mechanisms underlying the antiarrhythmic effects of 2-(4-morpholinyl)ethyl 4-hydroxybenzoate, which may lead to the development of new treatments for cardiac arrhythmias.
Méthodes De Synthèse
Mexiletine is synthesized through the reaction of 4-hydroxybenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-morpholinyl)ethyl 4-hydroxybenzoate as a white crystalline powder with a melting point of 97-99°C.
Applications De Recherche Scientifique
Mexiletine has been extensively studied for its antiarrhythmic properties and has been found to be effective in treating various types of ventricular arrhythmias. It has also been investigated for its potential use in the treatment of neuropathic pain, myotonic dystrophy, and other neurological disorders.
Propriétés
IUPAC Name |
2-morpholin-4-ylethyl 4-hydroxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-12-3-1-11(2-4-12)13(16)18-10-7-14-5-8-17-9-6-14/h1-4,15H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJSLXVBGYKJOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201234 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Hydroxy-benzoic acid 2-morpholin-4-yl-ethyl ester | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

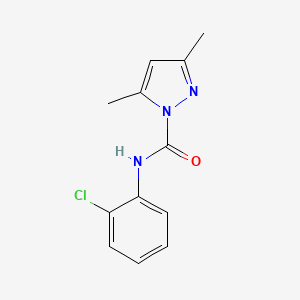
![2-[(5-ethyl-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5887175.png)
![2,4-dibromo-6-{2-[(2-naphthylamino)acetyl]carbonohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B5887177.png)
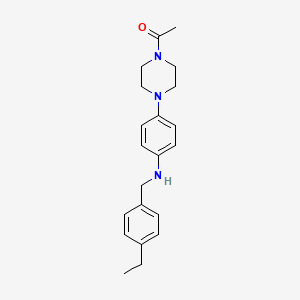

![5,7-dimethyl-2-(2-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5887212.png)
![N-[3-(2-amino-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B5887220.png)
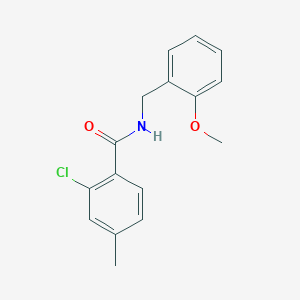
![ethyl 2-[(2-pyrazinylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5887227.png)
![{3-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5887231.png)
![1,3-dimethyl-6-[(3-methylbutyl)amino]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5887238.png)
![ethyl 5-ethyl-2-[(4-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B5887259.png)
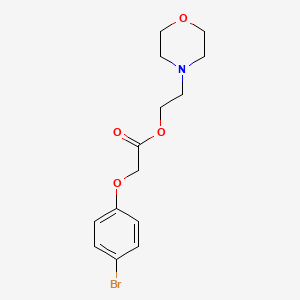
![4-chloro-5-methoxy-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5887278.png)